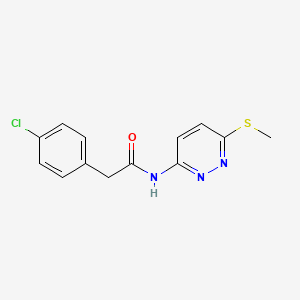

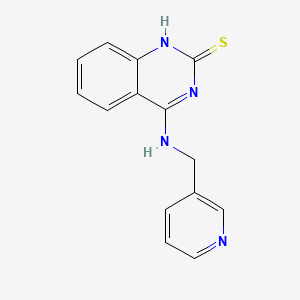

4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, also known as BZT-55, is a chemical compound that belongs to the benzothiadiazine family. It has been studied for its potential use as a therapeutic agent for a variety of neurological and psychiatric disorders.

Scientific Research Applications

Synthesis Methods and Chemical Properties

- Mitsunobu Reactions for Synthesis : Mitsunobu reactions involving 3-hydroxyalkylamino and 3-mercaptoalkylamino derivatives of 1,2,4-benzothiadiazine 1,1-dioxides have been utilized to synthesize built-in guanidine tricycles and disulfides, demonstrating the compound's versatility in organic synthesis (Chern et al., 1991).

- Curtius Rearrangement for Preparation : A novel method involving Curtius rearrangement followed by intramolecular cyclization has been developed for the preparation of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides from saccharin derivatives, highlighting innovative synthetic routes (Ivanova et al., 2012).

Biological Activities and Applications

- Free Radical Scavenging Activity : Compounds including 4-(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)-2,6-bis(1,1-dimethylethyl)phenols have been synthesized and tested as free radical scavengers, indicating potential applications in oxidative stress-related conditions (Tait et al., 1996).

- K(ATP) Channel Activation : Research into the effect of substituents on the activation properties and tissue selectivity of 4H-1,2,4-benzothiadiazine 1,1-dioxides as K(ATP) channel activators has provided insights into their pharmacological potential in modulating insulin release and vascular smooth muscle tissue relaxation (Boverie et al., 2005).

Structural and Mechanistic Insights

- Structural Studies : Crystallographic studies on derivatives like 3-aminomethyl-1,2,4-benzothiadiazine-1,1-dioxide have elucidated their structural properties, contributing to the understanding of their chemical behavior and potential reactivity patterns (Bombieri et al., 1990).

- Synthetic Applications : The versatility of 1,2,4-benzothiadiazine 1,1-dioxides in synthesis is further highlighted by their use in the preparation of various biologically active and structurally complex molecules, demonstrating their utility in medicinal chemistry and drug development (Wright, 1968).

properties

IUPAC Name |

4-benzyl-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-2-17-12-14-19(15-13-17)24-22(25)23(16-18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(24,26)27/h3-15H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPPEPLNOOZWOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2818579.png)

![N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2818583.png)

![N-(3-chlorophenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2818586.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2818592.png)

![7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2818593.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818594.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2818597.png)